molecular formula C15H10Br2O3 B3061307 Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- CAS No. 92637-49-5

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-

Cat. No.: B3061307
CAS No.: 92637-49-5
M. Wt: 398.04 g/mol
InChI Key: HYANLLKAWGJMFE-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- is an organic compound characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further substituted with two bromine atoms at the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- typically involves the bromination of a precursor compound, such as 1-[3-(benzoyloxy)phenyl]ethanone. The bromination reaction can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethanone derivatives with reduced bromine content.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully de-brominated ethanone derivatives.

Scientific Research Applications

Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and benzoyloxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active or inactive metabolites that exert biological effects.

Comparison with Similar Compounds

  • 1-[2-(Benzoyloxy)phenyl]ethanone
  • 1-[4-(Benzoyloxy)phenyl]ethanone
  • 1-[3-(Benzoyloxy)phenyl]-2-bromoethanone

Uniqueness: Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo- is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds with fewer or no bromine atoms, it exhibits distinct properties that make it valuable for specific research and industrial purposes.

Properties

IUPAC Name

[3-(2,2-dibromoacetyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O3/c16-14(17)13(18)11-7-4-8-12(9-11)20-15(19)10-5-2-1-3-6-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYANLLKAWGJMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544218
Record name 3-(Dibromoacetyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92637-49-5
Record name 3-(Dibromoacetyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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